![molecular formula C12H15N3O3 B2587339 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol CAS No. 1987084-87-6](/img/structure/B2587339.png)
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenylethanol group and a bis(hydroxymethyl) group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the 1,2,3-triazole ring, along with the attached phenylethanol and bis(hydroxymethyl) groups. The exact structure would depend on the specific locations of these substitutions on the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the hydroxymethyl groups. Triazoles are generally stable and resistant to hydrolysis and oxidation. The hydroxymethyl groups could potentially undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxymethyl groups might confer solubility in polar solvents, while the phenyl group might increase its solubility in non-polar solvents .Wissenschaftliche Forschungsanwendungen
Production of Biodegradable Bio-based Polyester Materials
This compound is an important monomer of polyester . Its oxygen-containing rigid ring structure and symmetrical diol functional group establish it as an alternative to petroleum-based monomer with unique advantages for the production of the degradable bio-based polyester materials .
Catalyst for Hydrogenation Processes
The compound has been used in the development of catalysts for the selective hydrogenation of 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan . This process is crucial for leveraging biomass resources .
Production of Biobased Plasticizers
Esters of this compound have been synthesized and fully characterized as potential replacements for phthalate plasticizers . These materials are fully compatible with PVC and display a good plasticizing effect, comparable to that of common phthalate plasticizers .
High-value Conversion of Biomass Waste
The compound has been used in the high-value conversion of biomass waste into polymer materials and pharmaceutical chemicals . This method presents a promising and effective approach for the high-value conversion of biomass waste .
Synthesis of Fine Chemicals
As a high-value diol, this compound is important in the synthesis of fine chemicals . It has broad potential applications in biomass-based polymer materials, pharmaceuticals, and flavors .
Preparation of Multi-heterocyclic Compounds
This compound is used in the preparation of multi-heterocyclic compounds in pharmaceutical research . It serves as a significant biomass-derived platform chemical .
Production of Novel Functional Polyethers and Polyurethanes
The compound is used in the production of novel functional polyethers and polyurethanes . It is an important polyester monomer that serves as a substitute for petroleum-based monomers .
Research in Gene Therapy
While not directly mentioned in the search results, compounds with similar structures have been researched for their potential use in gene therapy . Given the structural similarities, it’s possible that this compound could also have applications in this field.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-7-10-11(8-17)15(14-13-10)6-12(18)9-4-2-1-3-5-9/h1-5,12,16-18H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWBKRKHMZDWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=C(N=N2)CO)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/no-structure.png)
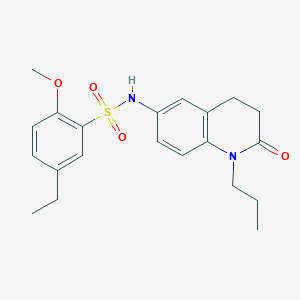
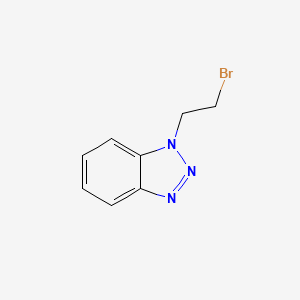
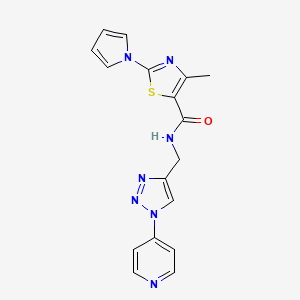
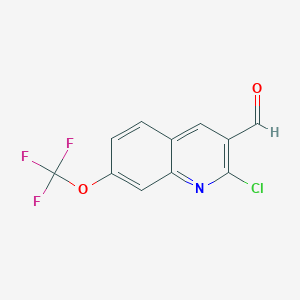
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
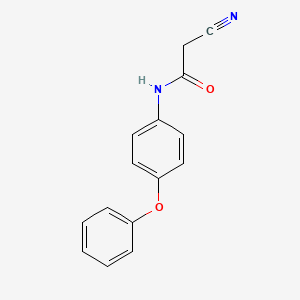

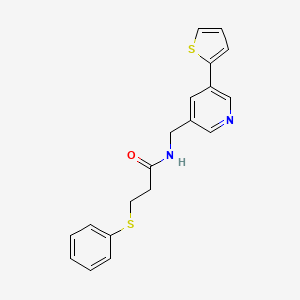


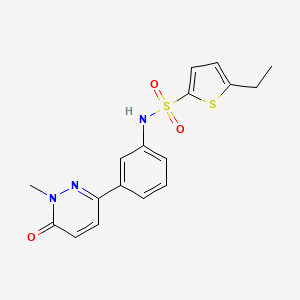
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)